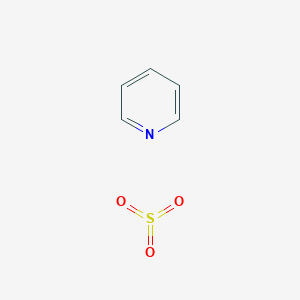

Pyridine sulfur trioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75831. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFLDICVHJSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885349 | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28322-92-1, 26412-87-3 | |

| Record name | Sulfur trioxide-pyridine complex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26412-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026412873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide pyridine complex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphur trioxide--pyridine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVL47N2N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine Sulfur Trioxide Complex: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyridine sulfur trioxide complex (Py·SO₃) is a stable, versatile, and commercially available reagent that serves as a mild and efficient sulfonating agent. It is a coordination complex formed between the Lewis base, pyridine, and the Lewis acid, sulfur trioxide.[1][2] This complexation moderates the aggressive nature of free sulfur trioxide, allowing for more controlled and selective reactions in organic synthesis.[3] This guide provides an in-depth overview of its core chemical properties, applications, and relevant experimental procedures.

Core Chemical and Physical Properties

The this compound complex is typically a white to off-white or yellowish crystalline solid.[3][4][5] It is valued for its stability under standard ambient conditions when kept dry.[6] However, it is sensitive to moisture and will react with water to form pyridine and sulfuric acid.[4] Therefore, it must be stored in a dry, cool environment, often under refrigeration (2-8 °C), to maintain its integrity.[4][5]

Table 1: Physicochemical Properties of this compound Complex

| Property | Value | References |

| Chemical Formula | C₅H₅N·SO₃ | [3][4][6][7] |

| Molar Mass | 159.16 g/mol | [1][7][8][9] |

| Appearance | White to yellowish solid/powder | [3][4][5][7][10] |

| Odor | Pungent, pyridine-like | [3][4][5] |

| Melting Point | 155 - 165 °C | [3][4][11] |

| Density | ~1.6 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂, CHCl₃).[1][4][12] Reacts with water.[4] | |

| Stability | Stable under dry conditions; moisture-sensitive.[4][7][13] |

Chemical Structure and Reactivity

The complex is formed through the donation of the lone pair of electrons from the nitrogen atom of the pyridine ring to the electron-deficient sulfur atom of sulfur trioxide, forming a stable coordination bond.[4] This interaction significantly tempers the reactivity of SO₃, making the complex a manageable source of electrophilic sulfur trioxide for various chemical transformations.

Its primary reactivity is as a sulfonating agent, where it readily reacts with nucleophiles such as alcohols and amines.[4]

Key Applications in Organic Synthesis

The unique reactivity profile of the Py·SO₃ complex makes it an indispensable tool in several key synthetic operations.

The most prominent application of the complex is the sulfation of hydroxyl and amino groups. It is widely used to synthesize sulfate esters and sulfamates, which are important in various biological contexts and as intermediates in drug development.[1][2][12][14] The reaction with an alcohol proceeds via nucleophilic attack on the sulfur atom to yield the corresponding pyridinium salt of the sulfate ester.[1]

This method is particularly effective for the sulfation of sensitive and complex molecules like polysaccharides, steroids, and flavonoids, where harsh reagents would lead to decomposition.[2][15]

The Py·SO₃ complex is the key activating agent in the Parikh-Doering oxidation.[1][12] This reaction provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction employs dimethyl sulfoxide (DMSO) as the oxidant and a hindered base, such as triethylamine, to facilitate the final elimination step. It is a valuable alternative to other oxidation protocols, particularly for acid-sensitive substrates, as it is performed under neutral or slightly basic conditions.[16]

Experimental Protocols

While commercially available, the complex can be synthesized in the laboratory. A common method involves the reaction of chlorosulfonic acid with pyridine in an inert solvent at low temperature.[17][18]

Protocol:

-

A solution of dry pyridine (e.g., 0.121 mol) in a dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (e.g., 60 ml) is prepared in a three-necked flask equipped with a stirrer and thermometer.[17][18]

-

The solution is cooled to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[17][18]

-

Chlorosulfonic acid (e.g., 0.0454 mol) is added dropwise to the cooled pyridine solution while maintaining the low temperature to control the exothermic reaction.[17][18]

-

After the addition is complete, the mixture is stirred for a short period (e.g., 10-30 minutes) as it may be allowed to warm to room temperature.[17][18]

-

The resulting precipitate (the Py·SO₃ complex) is collected by filtration.[18]

-

The solid is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the filtrate is neutral. It is then washed with cold ethanol and another organic solvent like toluene or DCM.[18]

-

The final product is dried thoroughly under high vacuum to remove all residual solvents and moisture.[18]

This protocol describes a general procedure for the O-sulfation of a hydroxyl-containing compound.

Protocol:

-

The alcohol substrate is dissolved in a dry, polar aprotic solvent such as pyridine or DMF.

-

The this compound complex (typically 3-5 equivalents per hydroxyl group) is added to the solution in portions.[15]

-

The reaction mixture is stirred at a temperature ranging from room temperature to 50-60 °C, depending on the reactivity of the substrate.[19] Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is quenched by the addition of a cold sodium bicarbonate solution.

-

The sulfated product is typically isolated and purified using techniques such as dialysis, size-exclusion chromatography (e.g., G-10 filtration), or ion-exchange chromatography, owing to its polar and often water-soluble nature.[15][20]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the complex. FT-IR and Raman spectroscopy are particularly informative.

Table 2: Selected Spectroscopic Data for this compound Complex

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | 3078, 3015 | C-H stretching modes of the pyridine ring | [21] |

| 1552, 1201 | Pyridine ring stretching modes | [21] | |

| FT-Raman | 3075 | C-H stretching mode of the pyridine ring | [21] |

| 1549, 1281, 1262, 1180 | Pyridine ring stretching modes | [21] | |

| ¹³C NMR | Data Available | See reference for spectrum | [22] |

| ¹H NMR | Data Available | See reference for spectrum | [9] |

Note: Specific peak assignments can vary slightly based on the experimental conditions and the physical state of the sample.

Safety and Handling

The this compound complex is a hazardous chemical that requires careful handling.

-

Corrosivity: It causes severe skin burns and eye damage.[6][10]

-

Toxicity: The complex is harmful if swallowed and causes irritation to the digestive and respiratory tracts.[10]

-

Reactivity: It reacts with water, potentially releasing sulfuric acid and pyridine.[4] It should be kept away from strong oxidizing agents.[13]

-

Handling: Always handle in a well-ventilated area or fume hood.[5][6][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure an eyewash station and safety shower are readily accessible.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible substances.[4][5][7]

References

- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]

- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. chemscene.com [chemscene.com]

- 9. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. This compound | 26412-87-3 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 17. prepchem.com [prepchem.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. This compound(26412-87-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure and Bonding in Pyridine Sulfur Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine sulfur trioxide complex (Py·SO₃) is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is a versatile and widely used reagent in organic synthesis, primarily as a mild sulfonating agent and as an activator for dimethyl sulfoxide (DMSO) in the Parikh-Doering oxidation of alcohols.[1][2][3] This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of the this compound complex, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to its application in research and drug development.

Molecular Structure and Bonding

The this compound complex is a charge-transfer complex where the lone pair of electrons on the nitrogen atom of the pyridine ring donates to the electron-deficient sulfur atom of sulfur trioxide. This interaction forms a dative covalent bond between the nitrogen and sulfur atoms.

Visualization of the Molecular Structure

The molecular structure of the this compound complex is depicted below, illustrating the coordination between the pyridine and sulfur trioxide moieties.

Caption: Ball-and-stick model of the this compound complex.

Quantitative Structural Data

While a definitive single-crystal X-ray diffraction study with complete bond lengths and angles was not found in a comprehensive search of the available literature, computational studies provide valuable insights into the geometry of the complex. The following table summarizes key structural parameters obtained from theoretical calculations.

| Parameter | Bond/Angle | Value (Calculated) | Reference/Method |

| Bond Lengths (Å) | N-S | ~1.83 | Density Functional Theory (DFT) / Hartree-Fock |

| S-O | ~1.43 | DFT / Hartree-Fock (similar to free SO₃)[4] | |

| C-N (in pyridine) | ~1.34 | Consistent with aromatic C-N bonds | |

| C-C (in pyridine) | ~1.39 | Consistent with aromatic C-C bonds[5] | |

| Bond Angles (°) | O-S-O | ~119-120 | Close to the 120° of sp² hybridized sulfur in free SO₃ |

| O-S-N | ~106-109 | Tetrahedral-like arrangement around sulfur | |

| C-N-C | ~117 | Consistent with pyridine geometry |

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the bonding within the this compound complex. The formation of the N-S bond and the changes in the pyridine and sulfur trioxide moieties are reflected in their vibrational spectra.

Vibrational Frequencies and Assignments

The table below presents a summary of the key experimental vibrational frequencies and their assignments for the this compound complex. These assignments are supported by computational studies.[6]

| Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment |

| 3078, 3015 | 3075 | C-H stretching modes of the pyridine ring[6] |

| 1632, 1602, 1486, 1433 | 1637, 1610, 1480 | Pyridine ring stretching vibrations[6] |

| 1552, 1201 | 1549, 1281, 1262, 1180 | Pyridine ring stretching modes in the complex[6] |

| ~1314, 1295, 1041 | - | SO₃ stretching modes[6] |

| ~502, 454 | ~670, 545, 504, 455, 164 | SO₃ deformation modes[6] |

Thermodynamic Data

The formation of the this compound complex is an exothermic process. Computational studies have been employed to estimate the binding energy of this adduct.

| Thermodynamic Parameter | Value (kJ/mol) | Method of Determination |

| Binding Energy (ΔE) | -109.78 to -81.56 | MP2=full/aug-cc-pVTZ[7] |

Note: The range in binding energy reflects variations in computational models and considerations for different types of interactions.

Experimental Protocols

Synthesis of this compound Complex

The this compound complex can be synthesized through several methods. A common and reliable laboratory-scale preparation involves the reaction of pyridine with chlorosulfonic acid.

Workflow for the Synthesis of this compound:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyridine (e.g., 4 mL) in an inert solvent such as dichloromethane (CH₂Cl₂, e.g., 20 mL).[8]

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (e.g., 1.6 mL) dropwise to the cooled pyridine solution while maintaining the internal temperature below 5 °C.[8]

-

Reaction: After the addition is complete, stir the resulting mixture for 30 minutes at 0 °C.[8] A precipitate of the this compound complex will form.

-

Filtration and Washing: Filter the precipitate under vacuum. Wash the collected solid sequentially with ice-cold water, saturated sodium bicarbonate solution, more ice-cold water until the filtrate is neutral (pH 7), cold ethanol, cold toluene, and finally cold dichloromethane.[8]

-

Drying: Dry the purified white to off-white solid product thoroughly under high vacuum.[8] The product is hygroscopic and should be stored in a desiccator.[9]

Signaling Pathways and Reaction Mechanisms

The this compound complex is a key reagent in several important organic transformations. Its reactivity stems from its ability to act as an electrophilic source of sulfur trioxide.

Sulfonation of Alcohols

The complex readily sulfonates alcohols to form sulfate esters. This reaction is fundamental in the synthesis of various biologically active molecules and drug intermediates.

Caption: General mechanism for the sulfonation of an alcohol.

Parikh-Doering Oxidation

In the Parikh-Doering oxidation, the this compound complex activates DMSO to form an electrophilic sulfur species, which is then attacked by the alcohol. A subsequent base-mediated elimination yields the corresponding aldehyde or ketone.[2][3]

Caption: Key stages of the Parikh-Doering oxidation mechanism.

Conclusion

The this compound complex is a fundamentally important reagent in modern organic synthesis. Its well-defined structure as a stable adduct of pyridine and sulfur trioxide allows for the controlled delivery of SO₃ for sulfonation and oxidation reactions. The quantitative structural, spectroscopic, and thermodynamic data, coupled with detailed experimental protocols and a clear understanding of its reaction mechanisms, empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in the synthesis of complex molecules. The continued study of this and related adducts will undoubtedly lead to further advancements in synthetic methodology and the development of novel therapeutic agents.

References

- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 3. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Sulfation by Pyridine Sulfur Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of sulfate groups onto a variety of substrates, including alcohols, phenols, and amines. Its manageable reactivity, compared to free sulfur trioxide, makes it an indispensable tool in the synthesis of biologically active molecules, drug intermediates, and functionalized materials. This technical guide provides an in-depth exploration of the core mechanism of sulfation using this reagent, supported by experimental protocols and quantitative data.

The Reagent: Structure and Activation

The this compound complex is a stable, white to off-white solid formed from the Lewis acid-base reaction between sulfur trioxide (SO₃) and pyridine.[1] In this complex, the lone pair of electrons on the nitrogen atom of pyridine coordinates to the electrophilic sulfur atom of SO₃. This coordination moderates the extreme reactivity of free sulfur trioxide, rendering the complex a milder and more selective sulfating agent.[2]

The sulfating power of the complex arises from the highly electrophilic nature of the sulfur atom, which carries a partial positive charge due to the three electronegative oxygen atoms. The pyridine molecule acts as a carrier and a leaving group during the sulfation reaction.

The Core Mechanism of O-Sulfation

The sulfation of an alcohol with the this compound complex is a nucleophilic substitution reaction. The general mechanism proceeds through the following key steps:

-

Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of the this compound complex. This attack leads to the formation of a transient intermediate.

-

Pyridine Departure: The pyridine molecule, being a good leaving group, departs from the intermediate.

-

Proton Transfer: A base, often pyridine itself present in the reaction mixture or an added tertiary amine, abstracts the proton from the formerly alcoholic oxygen, leading to the formation of the sulfate ester. The final product is typically isolated as a salt after neutralization.

The overall transformation can be represented as:

ROH + C₅H₅N·SO₃ → ROSO₃H + C₅H₅N

The resulting sulfonic acid is then typically neutralized with a base (e.g., NaOH, NaHCO₃) to yield the corresponding sulfate salt.

The Parikh-Doering Oxidation: A Related Application

The this compound complex is also a key activator in the Parikh-Doering oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] In this reaction, dimethyl sulfoxide (DMSO) serves as the oxidant, and the Py·SO₃ complex activates the DMSO.

The mechanism involves:

-

Activation of DMSO: The Py·SO₃ complex reacts with DMSO to form an electrophilic sulfur species.

-

Nucleophilic Attack by Alcohol: The alcohol attacks the activated DMSO intermediate.

-

Ylide Formation: In the presence of a hindered base, such as triethylamine or diisopropylethylamine, a sulfur ylide is formed.

-

Rearrangement: The ylide undergoes a[5][6]-sigmatropic rearrangement to yield the corresponding carbonyl compound, dimethyl sulfide, and the protonated base.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the sulfation of different substrate classes.

Sulfation of a Polysaccharide (General Procedure)

This protocol is a generalized method for the sulfation of polysaccharides, a common application in the development of bioactive materials.

Materials:

-

Polysaccharide

-

This compound complex (Py·SO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Deionized water

Procedure:

-

The polysaccharide is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Gentle heating may be required to achieve complete dissolution.

-

The this compound complex is added portion-wise to the stirred solution of the polysaccharide at a controlled temperature (often room temperature or slightly elevated).

-

The reaction mixture is stirred for a specified period (typically several hours to overnight) at the chosen temperature.

-

Upon completion, the reaction is quenched by the addition of water or an aqueous base.

-

The pH of the solution is carefully adjusted to neutral (pH 7) using a NaOH solution.

-

The resulting solution is dialyzed extensively against deionized water to remove unreacted reagents, pyridine, and other small molecules.

-

The purified sulfated polysaccharide is obtained by lyophilization (freeze-drying).[5][7]

Sulfation of a Phenolic Compound

This protocol outlines a general procedure for the sulfation of phenolic hydroxyl groups.

Materials:

-

Phenolic substrate

-

This compound complex (Py·SO₃)

-

Anhydrous pyridine or another suitable aprotic solvent (e.g., DMF, acetonitrile)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

The phenolic compound is dissolved in anhydrous pyridine or another suitable solvent.

-

The this compound complex is added to the solution at room temperature or a slightly elevated temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.

-

The reaction mixture is then cooled and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to yield the sulfated product, typically as a sodium salt.[2][8]

Quantitative Data Summary

The efficiency of sulfation with this compound can vary depending on the substrate, reaction conditions, and stoichiometry of the reagents. The following tables summarize representative quantitative data from the literature.

| Substrate Class | Substrate Example | Molar Ratio (Substrate:Py·SO₃) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| Polysaccharide | Dextran | 1:5 | DMF | 60 | 10 | High | [7] |

| Polysaccharide | Bacterial Cellulose | 1:1 to 1:5 | DMAc/LiCl | 25-65 | 2-24 | Varies (DS 0.1-1.5) | [9] |

| Phenol | 3,4-Dihydroxyphenylacetic acid | 1:1.2 | Pyridine | 25 | 2 | ~70 | [2] |

| Disaccharide | GlcN-IdoA derivative | 1:3 | Pyridine | 25 | 12 | 72-79 | [10] |

DS = Degree of Substitution

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the reaction pathways and experimental processes.

Caption: Mechanism of O-sulfation of an alcohol with this compound.

Caption: Simplified workflow of the Parikh-Doering oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 4. lifechempharma.com [lifechempharma.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.bu.edu [people.bu.edu]

- 8. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pyridine Sulfur Trioxide: A Comprehensive Technical Guide for Synthetic Chemistry

Abstract

The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in modern organic synthesis. Valued for its stability, ease of handling, and mild reaction conditions compared to free sulfur trioxide, it serves as a powerful tool for sulfation and oxidation reactions. This guide provides an in-depth review of the reagent's properties, synthesis, and primary applications, with a focus on its role in the sulfation of various functional groups and as a key activator in the Parikh-Doering oxidation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to support researchers, scientists, and drug development professionals in leveraging this reagent for their synthetic needs.

Introduction

First synthesized in the early 20th century, the this compound complex is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2] This complex was developed to tame the high reactivity of sulfur trioxide, allowing for more controlled and selective sulfonation reactions.[3] Its utility has since expanded, making it an indispensable reagent in various sectors, including pharmaceuticals, detergents, and specialty polymers.[1][4]

The complex's primary function is to introduce sulfonic acid groups (-SO₃H) into organic molecules, a process known as sulfation or sulfonation.[1][3] This modification can dramatically alter a molecule's properties, often increasing its water solubility and biological activity.[3][4] Beyond sulfation, Py·SO₃ is a critical component in the Parikh-Doering oxidation, a mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] This guide will explore these core applications in detail, providing practical information for laboratory use.

Physicochemical Properties and Handling

Py·SO₃ is typically a white to off-white or yellow crystalline solid.[1][2] It is significantly more stable and easier to handle than neat sulfur trioxide. However, it is moisture-sensitive and should be stored in a dry, cool environment under an inert atmosphere.[4][7] The complex is soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and halogenated hydrocarbons, but insoluble in water, with which it hydrolyzes.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 26412-87-3 | [1][8] |

| Molecular Formula | C₅H₅N·SO₃ | |

| Molecular Weight | 159.16 g/mol | [8][9] |

| Appearance | White to off-white/yellow solid powder | [1][2][4] |

| Melting Point | 155-165 °C | [4][9] |

| Solubility | Soluble in DMSO, DMF, ethanol, acetone, CH₂Cl₂, CHCl₃ | [2][4][10] |

| Stability | Moisture-sensitive; stable under normal, dry conditions | [4][7] |

| Storage Temperature | Store below +30°C | [1][10] |

Safety and Handling

This compound is corrosive and can cause severe skin and eye burns.[1][2] Inhalation may lead to respiratory irritation.[1] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent.[7][11] Work should be conducted in a well-ventilated fume hood.[11] In case of contact, flush the affected area with copious amounts of water.[11]

Synthesis of the Reagent

The this compound complex is commercially available but can also be freshly prepared in the laboratory.[12][13] The most common methods involve the reaction of pyridine with either sulfur trioxide or, more conveniently, chlorosulfonic acid.[1][8][14] The reaction is exothermic and requires careful temperature control.[1]

Experimental Protocol: Synthesis from Chlorosulfonic Acid[9]

-

To a solution of pyridine (4 mL) in dichloromethane (DCM, 20 mL) cooled to 0 °C in an ice bath, add chlorosulfonic acid (1.6 mL) dropwise with stirring.

-

Continue stirring the mixture at 0 °C for 30 minutes.

-

Filter the resulting precipitate.

-

Wash the solid sequentially with ice-cold water (3 x 20 mL), ice-cold saturated NaHCO₃ solution (2 x 10 mL), ice-cold water (2 x 10 mL, until the filtrate is neutral), cold ethanol (2 x 20 mL), cold toluene (10 mL), and cold DCM (10 mL).

-

Dry the resulting white solid thoroughly under high vacuum. The product should be used promptly.[8]

Core Applications and Mechanisms

A. Sulfation Reactions

The primary application of Py·SO₃ is as a mild sulfonating agent for a wide range of organic substrates, including alcohols, phenols, polysaccharides, and flavonoids.[10][15][16] The complex allows for the introduction of a sulfate group under significantly less harsh conditions than oleum or neat SO₃.[3]

The general mechanism involves the nucleophilic attack of the substrate (e.g., an alcohol) on the sulfur atom of the complex, leading to the formation of a sulfated product and the release of pyridine.[1]

This reaction is crucial in drug development for modifying bioactive molecules to improve their pharmacological properties, such as solubility and bioavailability.[4]

Table 2: Examples of Sulfation Reactions using this compound

| Substrate | Product | Reaction Conditions | Application | Citation |

| Pentosan | Pentosan Sulfate | Pyridine, 70 °C, 6 h | Preparation of anticoagulants | [17] |

| Squid Ink Polysaccharide | Sulfated Polysaccharide | N/A | Prevention of tumor metastasis | [10][16] |

| Agarose | Agarose Sulfate | Formamide, Chlorosulfonic acid/pyridine, 65 °C, 4 h | Anticoagulant activity | [15] |

| Heparan Sulfate Oligosaccharide | Sulfated Tetrasaccharide | N/A | Synthesis of bioactive substrates | [15] |

Experimental Protocol: Sulfation of Pentosan[17]

-

Add 48 mL of pyridine to a 100 mL three-neck flask equipped with a condenser, drying tube, and electric stirrer.

-

Add 4 g of this compound complex and heat to 70 °C while stirring until dissolved.

-

Add 0.8 g of pentosan to the flask, stir to dissolve completely, and maintain the reaction at 70 °C for 6 hours.

-

After the reaction, cool the mixture to room temperature.

-

Adjust the pH to 7 using a 3 mol/L NaOH solution.

-

Precipitate the product with anhydrous ethanol, followed by centrifugation, dialysis, and lyophilization to obtain pentosan sulfate.[17]

B. Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[6] The reaction employs DMSO as the oxidant, which is activated by the Py·SO₃ complex. A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to facilitate the final elimination step.[6]

Key advantages of this method include its ability to be performed at non-cryogenic temperatures (often 0 °C to room temperature) and the avoidance of significant methyl thiomethyl ether byproducts that can form in other activated-DMSO oxidations.[6]

Mechanism Details:

-

Activation : DMSO reacts with Py·SO₃ to form an electrophilic sulfur intermediate.[6]

-

Nucleophilic Attack : The alcohol substrate attacks the activated DMSO complex.[6]

-

Deprotonation : A base (like pyridine or added triethylamine) deprotonates the resulting oxysulfonium salt to form an alkoxysulfonium ion.[6]

-

Ylide Formation : A second equivalent of base removes a proton from the methyl group attached to the sulfur, forming a sulfur ylide.[6]

-

Elimination : The ylide undergoes a[1][8]-sigmatropic rearrangement through a five-membered ring transition state to yield the final aldehyde or ketone, along with dimethyl sulfide (DMS) and the protonated base.[6]

Experimental Protocol: General Procedure for Parikh-Doering Oxidation[18] Note: This protocol is adapted from a specific large-scale synthesis and illustrates the general sequence.

-

Dissolve the alcohol substrate (1.0 equiv) in a mixture of DMSO (5.0 equiv) and a co-solvent like dichloromethane.

-

Cool the solution to between -5 °C and 0 °C and add diisopropylethylamine (DIPEA) or triethylamine (3.5 equiv).

-

In a separate reactor, prepare a suspension of the this compound complex (2.0 equiv) in DMSO (5.0 equiv). For commercial Py·SO₃ that may contain acidic impurities, pre-mixing with an equivalent of pyridine can neutralize these and prevent side reactions.[18]

-

Add the Py·SO₃ suspension to the alcohol solution at -5 °C to 0 °C.

-

Stir the reaction mixture for 1-2 hours at this temperature, monitoring for completion by TLC or LCMS.

-

Upon completion, quench the reaction with water and proceed with standard aqueous workup and extraction.

Conclusion

The this compound complex is a cornerstone reagent in organic synthesis, offering a safe and effective alternative to highly reactive sulfonating agents. Its utility in both sulfation reactions and the Parikh-Doering oxidation makes it invaluable for academic research and industrial applications, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1][19] By providing mild reaction conditions and high selectivity, Py·SO₃ enables complex molecular transformations that are critical for the advancement of chemical and life sciences. Future developments may focus on expanding its applications and developing even more efficient catalytic systems based on this versatile complex.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]

- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]

- 5. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Sulfur trioxide pyridine complex for synthesis 26412-87-3 [sigmaaldrich.com]

- 10. This compound | 26412-87-3 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Medicine Grade Powder, Water Soluble, High Purity for Stable Reactions and Precise Applications - Medicine Grade Powder, Water Soluble, High Purity For Stable Reactions And Precise Applications at Best Price in Wuhan | Wuhan Bright Fine Chemicals Co., Ltd. [tradeindia.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Sulfur trioxide pyridine: an efficient weapon in chemical synthesis - www.pharmasources.com [pharmasources.com]

Spectroscopic and Synthetic Guide to the Pyridine-Sulfur Trioxide Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and key applications of the pyridine-sulfur trioxide (Pyridine-SO₃) complex. This versatile reagent is widely utilized in organic synthesis, most notably as a mild electrophilic sulfonating agent and as an activator in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for the pyridine-SO₃ complex, facilitating its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of the pyridine-SO₃ complex exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the sulfonate group.

| **Frequency (cm⁻¹) ** | Assignment | Reference |

| 3078, 3015 | C-H stretching modes of the pyridine ring | [1] |

| 1632, 1602, 1486, 1433 | Pyridine ring stretching vibrations | [1] |

| 1552, 1201 | Pyridine ring stretching modes in the complex | [1] |

| 1009, 1019 | Ring breathing mode | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference: ¹³C NMR Chemical Shifts for Pyridine

| Atom | Chemical Shift (δ ppm) |

| C2 | 150 |

| C3 | 124 |

| C4 | 136 |

Experimental Protocols

Synthesis of the Pyridine-Sulfur Trioxide Complex

The pyridine-SO₃ complex is typically prepared by the reaction of pyridine with either sulfur trioxide or a precursor such as chlorosulfonic acid. The following is a generalized protocol based on common laboratory procedures.[4][5][6]

Materials:

-

Pyridine (dry)

-

Chlorosulfonic acid

-

Dichloromethane (DCM, dry)

-

Dimethylformamide (DMF, dry)

-

Ice-water bath

Procedure:

-

A solution of dry pyridine in dry dichloromethane (or dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C using an ice-water bath.

-

Chlorosulfonic acid is added dropwise to the stirred pyridine solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0 °C.

-

The resulting precipitate, the pyridine-SO₃ complex, is collected by filtration.

-

The solid is washed with cold, dry dichloromethane and then dried under vacuum to yield the final product.

Note: The pyridine-SO₃ complex is hygroscopic and should be stored in a desiccator. For many applications, it is prepared fresh before use.[6]

Key Applications and Reaction Mechanisms

The pyridine-SO₃ complex is a key reagent in the Parikh-Doering oxidation , a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9][10][11]

Parikh-Doering Oxidation Mechanism

The reaction proceeds through the activation of dimethyl sulfoxide (DMSO) by the pyridine-SO₃ complex, followed by reaction with the alcohol and subsequent elimination to form the carbonyl compound.

Mechanism of the Parikh-Doering Oxidation.

Workflow Diagrams

Synthesis of Pyridine-SO₃ Complex

The following diagram illustrates the general workflow for the synthesis of the pyridine-SO₃ complex.

Workflow for the synthesis of the Pyridine-SO₃ complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. testbook.com [testbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 8. grokipedia.com [grokipedia.com]

- 9. OXIDATION OF ALCOHOLS: PART II: DMSO AS AN OXIDANT – My chemistry blog [mychemblog.com]

- 10. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

Thermodynamic Properties of Pyridine Sulfur Trioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyridine sulfur trioxide complex is a stable, white to off-white crystalline solid formed from the Lewis acid-base reaction between sulfur trioxide (SO₃) and pyridine (C₅H₅N)[1][2]. This complexation moderates the reactivity of the otherwise highly reactive and difficult-to-handle sulfur trioxide, making it a safer and more selective reagent[1]. Its utility spans a range of applications, including the sulfation of alcohols, the sulfonation of various organic compounds, and as a key reagent in the Parikh-Doering oxidation[3][4]. In the pharmaceutical industry, it serves as a sulfonating agent in the synthesis of drug intermediates[1].

A comprehensive understanding of the thermodynamic parameters governing the formation and reactions of the this compound complex is essential for controlling reaction outcomes, ensuring process safety, and enabling the rational design of new synthetic routes. This technical guide consolidates the available thermodynamic data, provides detailed experimental procedures, and offers visual representations of the underlying chemical processes.

Thermodynamic Properties

Direct experimental calorimetric data for the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°) of the solid this compound complex are not extensively reported in the peer-reviewed literature. However, computational studies have provided valuable insights into the energetics of the complex formation.

Calculated Thermodynamic Data

A theoretical study employing quantum-mechanical methods has calculated the binding energy of the pyridine-SO₃ complex. The binding energy for the formation of the complex via the lone pair of the nitrogen atom in pyridine interacting with the sulfur atom of SO₃ (a Type-A complex) is reported to be between -81.56 kJ/mol and -109.78 kJ/mol[5]. This binding energy is closely related to the enthalpy of the association reaction in the gas phase.

The thermodynamic properties of the individual reactants, pyridine and sulfur trioxide, are well-established and are presented in Table 1 for reference.

Table 1: Standard Thermodynamic Properties of Pyridine and Sulfur Trioxide (at 298.15 K)

| Compound | Formula | State | ΔHf° (kJ/mol) | S° (J/mol·K) |

| Pyridine | C₅H₅N | Gas | 140.4 | 249.4 |

| Sulfur Trioxide | SO₃ | Gas | -395.7 | 256.8 |

Data sourced from the NIST WebBook[6][7].

Formation of the this compound Complex

The formation of the this compound complex is an exothermic Lewis acid-base adduct formation.

Reaction: C₅H₅N (l) + SO₃ (g) → C₅H₅N·SO₃ (s)

The logical relationship for the formation of the complex can be visualized as follows:

Caption: Formation of the this compound Complex.

Experimental Protocols

Synthesis of this compound Complex

The this compound complex can be prepared by the controlled reaction of pyridine with sulfur trioxide or a suitable precursor like chlorosulfonic acid[8].

Materials:

-

Pyridine (dry)

-

Chlorosulfonic acid

-

Dichloromethane (DCM, dry)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dry pyridine in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred pyridine solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

The precipitated white solid is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the this compound complex[9].

A schematic of the synthesis workflow is presented below:

Caption: Experimental workflow for the synthesis of Pyridine SO₃.

Parikh-Doering Oxidation of a Primary Alcohol

The this compound complex is a key reagent in the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively.

Materials:

-

Primary alcohol

-

This compound complex

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolve the primary alcohol in a mixture of anhydrous DMSO and anhydrous DCM.

-

Add triethylamine to the solution.

-

In a separate flask, prepare a solution of the this compound complex in anhydrous DMSO.

-

Slowly add the this compound solution to the alcohol solution at room temperature with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated to afford the aldehyde.

The signaling pathway for the Parikh-Doering oxidation is illustrated below:

Caption: Parikh-Doering Oxidation Pathway.

Conclusion

The this compound complex is a cornerstone reagent in modern organic synthesis, valued for its efficacy and mild reaction conditions. While a complete experimental thermodynamic profile of the complex remains to be fully elucidated, computational studies provide valuable estimates of its stability. The experimental protocols detailed in this guide offer a practical framework for the synthesis and application of this important reagent. Further calorimetric studies are warranted to provide precise experimental values for the enthalpy, entropy, and Gibbs free energy of formation of the this compound complex, which will undoubtedly contribute to its even more effective and widespread use in chemical research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine [webbook.nist.gov]

- 7. sulphur trioxide [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Pyridine Sulfur Trioxide: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of pyridine sulfur trioxide in various organic solvents. This compound (Py·SO₃) is a versatile and widely used reagent in organic synthesis, primarily for the sulfation of alcohols and as an activator in the Parikh-Doering oxidation. A comprehensive understanding of its solubility is crucial for reaction optimization, purification, and overall process efficiency. While precise quantitative solubility data is not extensively available in published literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for its determination.

Core Concepts: Solubility of this compound

This compound is a stable, white to off-white crystalline solid. Its solubility is largely dictated by its polar nature, arising from the dative bond between the lone pair of electrons on the nitrogen atom of pyridine and the electron-deficient sulfur atom of sulfur trioxide. This polarity governs its miscibility with various organic solvents.

Qualitative Solubility Profile

Multiple sources consistently describe this compound as being soluble in polar organic solvents.[1][2][3][4][5][6] The complex is frequently used in reactions conducted in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and chloroform, indicating its sufficient solubility in these media for synthetic applications.[7][8][9][10][11][12] It is important to note that this compound reacts with water and is sensitive to moisture.[2][4]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [7][8][9][11] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble | [13][14][15][16] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [7][9][10][11][17] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [10][11] |

| Pyridine | C₅H₅N | Polar Aprotic | Soluble | [13] |

| Acetonitrile | CH₃CN | Polar Aprotic | Mentioned in procedures | [18] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Likely Soluble | |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Polar Aprotic | Likely Soluble | |

| Toluene | C₇H₈ | Nonpolar | Likely Insoluble | |

| Hexane | C₆H₁₄ | Nonpolar | Likely Insoluble |

Note: "Likely Soluble" or "Likely Insoluble" are inferred based on the general principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility (Gravimetric Method)

This protocol outlines a standard procedure for determining the quantitative solubility of this compound in a given organic solvent.

Materials:

-

This compound complex

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (PTFE, 0.2 µm)

-

Syringes

-

Pre-weighed evaporation dishes

Procedure:

-

Solvent Saturation:

-

Add a known volume of the anhydrous organic solvent to a vial containing an excess of this compound (ensure solid remains undissolved).

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

After the equilibration period, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the complex (Melting point is approximately 155-165 °C).

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

Protocol 2: Synthesis of this compound Complex

This protocol describes a common laboratory-scale synthesis of the this compound complex.[13][17]

Materials:

-

Pyridine (anhydrous)

-

Chlorosulfonic acid

-

Dichloromethane (DCM, anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup:

-

In a fume hood, dissolve anhydrous pyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Chlorosulfonic Acid:

-

Slowly add chlorosulfonic acid dropwise to the stirred pyridine solution via the dropping funnel. This reaction is exothermic, and a slow addition rate is crucial to maintain the temperature at 0 °C.

-

A white precipitate of this compound will form during the addition.

-

-

Reaction Completion and Isolation:

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the collected solid sequentially with cold water, a cold saturated sodium bicarbonate solution, and again with cold water until the filtrate is neutral.

-

Finally, wash the solid with a cold organic solvent like ethanol or toluene and then with cold dichloromethane.

-

Dry the purified this compound complex under high vacuum.

-

Visualizations: Workflows and Logical Relationships

Synthesis of this compound

The synthesis of the this compound complex is a straightforward acid-base reaction. The following diagram illustrates the workflow.

Caption: Workflow for the synthesis of the this compound complex.

Parikh-Doering Oxidation Workflow

The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This compound is a key reagent in this process.

Caption: General experimental workflow for the Parikh-Doering oxidation.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, tailored for professionals in research and drug development. While quantitative data remains elusive in the public domain, the qualitative information and detailed experimental protocols herein offer a robust framework for its practical application. The provided workflows for its synthesis and use in the Parikh-Doering oxidation further illuminate its role in modern organic chemistry. For precise process optimization, it is highly recommended that researchers determine the quantitative solubility in their specific solvent systems using the outlined gravimetric protocol or other suitable analytical methods.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 26412-87-3 [chemicalbook.com]

- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 4. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% | Fisher Scientific [fishersci.ca]

- 5. This compound | 26412-87-3 [amp.chemicalbook.com]

- 6. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Pyridine-Sulfur Trioxide Complex | 26412-87-3 - Coompo [coompo.com]

- 12. lifechempharma.com [lifechempharma.com]

- 13. prepchem.com [prepchem.com]

- 14. Sulfur trioxide pyridine complex, technical, 48-50% active SO3 | Fisher Scientific [fishersci.ca]

- 15. Sulfur trioxide pyridine complex, technical, 48-50% active SO3 | Fisher Scientific [fishersci.ca]

- 16. fishersci.at [fishersci.at]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Pyridine Sulfur Trioxide Complex: A Comprehensive Technical Guide to its Early Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role as a mild sulfonating agent and as an activator in the Parikh-Doering oxidation of alcohols. First synthesized in the early 20th century, this stable, white to off-white crystalline solid offered a more manageable and selective alternative to harsher sulfonating agents like fuming sulfuric acid.[1] This guide delves into the early research surrounding the Py·SO₃ complex, providing a detailed overview of its synthesis, properties, and key applications, supported by experimental protocols and quantitative data.

Properties and Characteristics

The this compound complex is a stable adduct formed between the Lewis base, pyridine, and the Lewis acid, sulfur trioxide.[2] This complexation moderates the reactivity of sulfur trioxide, making it a more selective reagent. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₅H₅NO₃S | [3] |

| Molecular Weight | 159.16 g/mol | [3] |

| Melting Point | ~155 - 165 °C | [4] |

| Solubility | Soluble in polar organic solvents like DCM, chloroform, and DMF. Reacts with water. | [1][4] |

| Hygroscopic Nature | Highly hygroscopic; must be stored in a dry environment. | [4][5] |

Synthesis of the this compound Complex

The preparation of the Py·SO₃ complex is typically achieved through the reaction of pyridine with a source of sulfur trioxide. Early and common methods involve the use of chlorosulfonic acid or sulfur trioxide itself.

Experimental Protocol: Synthesis from Pyridine and Chlorosulfonic Acid

This method is frequently cited in early literature and offers a convenient route to the complex.

Reaction: C₅H₅N + ClSO₃H → C₅H₅N·SO₃ + HCl

Materials:

-

Pyridine (dry)

-

Chlorosulfonic acid

-

Dichloromethane (DCM, dry)

Procedure:

-

A solution of pyridine in dry DCM is prepared in a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[3]

-

Chlorosulfonic acid is added dropwise to the cooled pyridine solution while maintaining vigorous stirring.[3][6] The temperature should be kept below 5°C to control the exothermic reaction.[6]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.[3]

-

The resulting precipitate, the this compound complex, is collected by filtration.[3]

-

The precipitate is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the filtrate is neutral (pH 7).[3]

-

The solid is then washed with cold ethanol, cold toluene, and cold DCM to remove any remaining impurities.[3]

-

The final product is dried under high vacuum to yield the pure Py·SO₃ complex as a white powder.[3]

Quantitative Data:

| Reactant 1 (Pyridine) | Reactant 2 (Chlorosulfonic Acid) | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4 mL | 1.6 mL | 20 mL DCM | 0°C | 30 min | N/A | [3] |

| 41.5 mL (515 mmol) | 17.1 mL (257 mmol) | 130 mL DCM | 0-5°C | 30 min | N/A | [6] |

Note: Specific yield percentages were not consistently provided in the early literature for this synthesis method.

Key Early Applications

The primary utility of the this compound complex in early organic synthesis was as a mild sulfonating agent and later as a key reagent in the Parikh-Doering oxidation.

Sulfonation of Alcohols and Amines

The Py·SO₃ complex is an effective reagent for the sulfonation of a wide range of substrates, particularly alcohols, to form sulfate esters.[2] It is also used for the sulfamation of amines.[2] The reaction is typically carried out in an aprotic solvent.

General Reaction (Alcohol Sulfonation): ROH + C₅H₅N·SO₃ → [C₅H₅NH]⁺[ROSO₃]⁻

Mechanism of Aromatic Sulfonation: While the complex is primarily used for aliphatic systems, the general mechanism of electrophilic aromatic sulfonation (SEAr) involves the attack of the aromatic ring by an electrophile, in this case, sulfur trioxide.[7] The reaction proceeds through a resonance-stabilized intermediate known as a sigma complex or Wheland intermediate.[7] For pyridine itself, sulfonation occurs preferentially at the 3-position.[8][9]

The Parikh-Doering Oxidation

A landmark application of the Py·SO₃ complex is in the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, with the Py·SO₃ complex serving as the electrophilic activator.[2][10]

Experimental Protocol: General Parikh-Doering Oxidation

Materials:

-

Alcohol substrate

-

This compound complex

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (or another hindered base)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

The alcohol is dissolved in a mixture of DMSO and DCM.

-

Triethylamine is added to the solution.

-

The this compound complex is added portion-wise to the reaction mixture, typically at a low temperature (e.g., 0°C to room temperature) to control the exothermic reaction.[10]

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

An aqueous workup is performed to quench the reaction and separate the product.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data from a Scaled-up Example: [11]

| Substrate | Py·SO₃ (mol equiv) | Pyridine (mol equiv) | DMSO (mol equiv) | Base (mol equiv) | Temperature | Time | Yield |

| Alcohol (1) | 2.0 | 2.0 | 10.0 | 3.5 (DIPEA) | -5°C | 1 h | 86% |

Note: This example includes additional pyridine to neutralize acidic impurities often found in commercial Py·SO₃.[10][11]

Conclusion

The early research into the this compound complex established it as a cornerstone reagent in organic synthesis. Its development provided chemists with a mild, selective, and solid reagent for sulfonation, overcoming many of the challenges associated with using sulfur trioxide or oleum. The subsequent discovery of its role in the Parikh-Doering oxidation further broadened its utility, offering a valuable method for the oxidation of alcohols under neutral conditions. The foundational work detailed in this guide continues to be relevant for researchers and drug development professionals who rely on these fundamental transformations in the synthesis of complex molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 9. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]

- 10. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 11. pubs.acs.org [pubs.acs.org]

Computational Insights into Pyridine-Sulfur Trioxide Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies surrounding the reactions of pyridine with sulfur trioxide (SO3). The pyridine-sulfur trioxide complex (Py-SO3) is a versatile and mild reagent frequently employed in organic synthesis, most notably in the Parikh-Doering oxidation of alcohols and various sulfonation reactions. Computational chemistry offers a powerful lens through which to understand the nature of this complex, its reactivity, and the mechanisms of its reactions at a molecular level. This guide summarizes key findings from theoretical studies, presents quantitative data, details computational and experimental methodologies, and provides visual representations of the underlying chemical processes.

The Pyridine-Sulfur Trioxide Complex: A Computational Perspective

The interaction between the Lewis base pyridine and the Lewis acid sulfur trioxide results in the formation of a stable charge-transfer complex. Computational studies have been instrumental in elucidating the nature and strength of this interaction.

Nature of the Interaction

Theoretical analyses have characterized the bond between the nitrogen atom of pyridine and the sulfur atom of sulfur trioxide as a strong chalcogen bond.[1][2] This interaction involves the transfer of electron density from the lone pair of the nitrogen to the π-hole of the sulfur atom.[2] Natural Bond Orbital (NBO) analysis further supports this, indicating a significant second-order hyperconjugation interaction between the nitrogen lone pair (LP(N)) and the antibonding orbitals of the S-O bonds (σ*(S-O)).[1][2]

Computational Methodologies for Studying the Complex

A variety of quantum-mechanical methods have been employed to study the pyridine-SO3 complex. Density Functional Theory (DFT) is a popular choice, with functionals such as B3LYP and revPBE-D4 providing reliable results, especially when dispersion corrections are included.[1][3] For more accurate binding energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have been utilized.[1]

Table 1: Summary of Computational Methods for Pyridine-SO3 Complex Analysis

| Method | Basis Set | Key Findings | Reference |

| DFT (revPBE-D4) | Not Specified | Recommended for accuracy in predicting ground-state properties with an error of ~1.5 kcal/mol in the gas phase. | [1] |

| MP2/full | aug-cc-pVTZ | Used to study the π-hole based chalcogen bonding and predict binding energies. | [1][2] |

| DLPNO-CCSD(T) | Not Specified | Used as a benchmark for ground-state property comparisons. | [1] |

| Hartree-Fock | 6-31G* | Employed for computing vibrational wavenumbers. | |

| DFT (B3LYP) | 6-31G(d) | Utilized in studies of sulfonation reactions involving the Py-SO3 complex. | [3] |

Quantitative Data: Binding Energies

Computational studies have quantified the binding energy of the pyridine-SO3 complex. These studies often explore the effect of substituents on the pyridine ring, which can modulate the strength of the N-S bond.

Table 2: Calculated Binding Energies for Substituted Pyridine-SO3 Complexes

| Complex Type | Substituent (X) on Pyridine | Computational Level | Binding Energy (kJ/mol) |

| Type-A (lone pair-π-hole) | Various (electron-donating and withdrawing) | MP2=full/aug-cc-pVTZ | -81.56 to -109.78 |

| Type-B (π-hole-π-electron) | Various | MP2=full/aug-cc-pVTZ | -17.82 to -28.93 |